molecular formula C22H20N2O4 B14970443 Ethyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Ethyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Katalognummer: B14970443
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: VCHNSMJIYZSKOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl 4-aminobenzoate with 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE: shares structural similarities with other dihydropyridine derivatives such as nifedipine and amlodipine, which are well-known calcium channel blockers.

    Quinolone derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.

Uniqueness

The uniqueness of ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE lies in its specific structural features and the potential for diverse chemical modifications. This allows for the exploration of a wide range of biological activities and therapeutic applications.

Eigenschaften

Molekularformel

C22H20N2O4

Molekulargewicht

376.4 g/mol

IUPAC-Name

ethyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C22H20N2O4/c1-2-28-22(27)17-10-12-18(13-11-17)23-20(25)19-9-6-14-24(21(19)26)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,23,25)

InChI-Schlüssel

VCHNSMJIYZSKOR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.